molecular formula C9H13Cl2N B2552464 2-Tert-butyl-4-chloropyridine;hydrochloride CAS No. 2580230-34-6

2-Tert-butyl-4-chloropyridine;hydrochloride

Cat. No.: B2552464
CAS No.: 2580230-34-6
M. Wt: 206.11
InChI Key: KCHIOEHAKTVBSO-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-chloropyridine;hydrochloride is a chemical compound with the molecular formula C9H12ClN·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-chloropyridine;hydrochloride typically involves the chlorination of 2-tert-butylpyridine. The reaction is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4-position of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or distillation techniques to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloropyridine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 4-aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-chloropyridine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-4-chloropyridine;hydrochloride is unique due to the presence of both the tert-butyl and chlorine substituents, which confer distinct steric and electronic effects. These properties make it a valuable compound for various chemical transformations and research applications .

Properties

IUPAC Name

2-tert-butyl-4-chloropyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-9(2,3)8-6-7(10)4-5-11-8;/h4-6H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHIOEHAKTVBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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